molecular formula C23H18N2OS B14471146 1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 65568-46-9

1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one

Cat. No.: B14471146
CAS No.: 65568-46-9
M. Wt: 370.5 g/mol
InChI Key: VXLQTVONVMOIQR-UHFFFAOYSA-N
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Description

1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is a complex organic compound that features a naphthalene core substituted with a hydrazinylidene group and a benzylsulfanyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one typically involves the condensation of 2-hydrazinylidenenaphthalen-1(2H)-one with 2-(benzylsulfanyl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylsulfanyl or hydrazinylidene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl and hydrazinylidene groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-(Benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride
  • 2-(Benzylsulfanyl)-1H-benzimidazole
  • 1-(1-Alkyl-6-substituted-1H-benzimidazol-2-yl)-naphthalen-2-ols

Uniqueness

1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the naphthalene core and the benzylsulfanyl phenyl group allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

CAS No.

65568-46-9

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

1-[(2-benzylsulfanylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C23H18N2OS/c26-21-15-14-18-10-4-5-11-19(18)23(21)25-24-20-12-6-7-13-22(20)27-16-17-8-2-1-3-9-17/h1-15,26H,16H2

InChI Key

VXLQTVONVMOIQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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